4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, dichlorophenoxy, and acetylamido groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(2,4-dichlorophenoxy)acetic acid, which is then reacted with appropriate amines and brominated compounds under controlled conditions. Common reagents used in these reactions include triethylamine, carbon tetrachloride, and various catalysts to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. Safety measures are also implemented to handle the toxic and reactive intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-{[2-(2,4-dichlorophenoxy)propanoyl]hydrazono}methyl]phenyl 4-propoxybenzoate
- Methyl 4-bromobenzoate
- Ethyl 4-bromobenzoate
Uniqueness
4-BROMO-2-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its specific combination of bromine, dichlorophenoxy, and acetylamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C22H14Br2Cl2N2O4 |
---|---|
Molecular Weight |
601.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H14Br2Cl2N2O4/c23-15-3-1-13(2-4-15)22(30)32-19-7-5-16(24)9-14(19)11-27-28-21(29)12-31-20-8-6-17(25)10-18(20)26/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
ADSQSPPTHZDFEZ-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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